

Predicted Spectroscopic Data of Isopropyl 6-isopropylnicotinate: A Technical Overview

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Compound of Interest

Compound Name: *Isopropyl 6-isopropylnicotinate*

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This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for **Isopropyl 6-isopropylnicotinate**. The information presented herein is intended to support research and development activities by offering a foundational spectroscopic profile of this molecule.

Chemical Structure

Isopropyl 6-isopropylnicotinate is a derivative of nicotinic acid, featuring an isopropyl ester at the 3-position and an isopropyl substituent at the 6-position of the pyridine ring. While the synthesis of 6-isopropyl nicotinic acid has been described, the title compound is not widely reported in the literature, necessitating a predictive approach to its spectroscopic characterization.^[1]

Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for **Isopropyl 6-isopropylnicotinate**. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.90	d	1H	H-2
~8.05	dd	1H	H-4
~7.30	d	1H	H-5
~5.20	sept	1H	Ester CH
~3.15	sept	1H	Ring CH
~1.40	d	6H	Ester CH ₃
~1.30	d	6H	Ring CH ₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~165.0	C=O (Ester)
~162.0	C-6
~150.0	C-2
~136.5	C-4
~125.0	C-3
~119.0	C-5
~69.0	Ester CH
~34.0	Ring CH
~22.0	Ester CH ₃
~21.5	Ring CH ₃

Predicted Mass Spectrometry Data

The predicted mass spectrum of **Isopropyl 6-isopropylnicotinate** is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation

m/z	Ion
221	$[M]^+$ (Molecular Ion)
206	$[M - CH_3]^+$
178	$[M - C_3H_7]^+$
122	$[M - C_3H_7 - C_3H_6]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data.

NMR Spectroscopy:

A sample of **Isopropyl 6-isopropylnicotinate** would be dissolved in a suitable deuterated solvent, such as chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. 1H and ^{13}C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences would be utilized for data acquisition.

Mass Spectrometry:

Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or gas chromatography inlet. The electron energy would typically be set to 70 eV.

Logical Relationships in Spectral Data

The following diagram illustrates the logical connections between the chemical structure of **Isopropyl 6-isopropylnicotinate** and its predicted spectroscopic data.

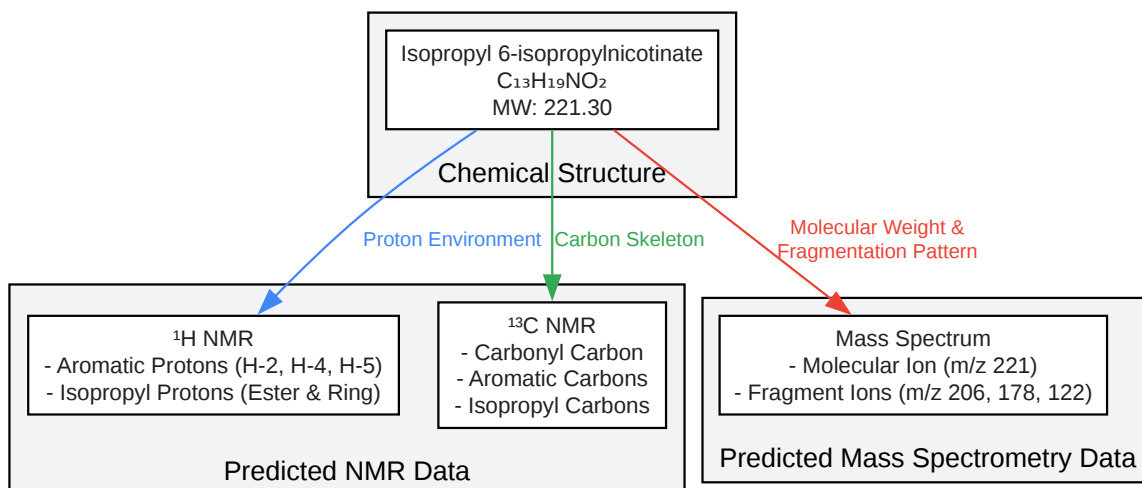


Figure 1: Relationship between Structure and Predicted Spectra of Isopropyl 6-isopropylnicotinate

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Figure 1: Relationship between Structure and Predicted Spectra.

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References

- 1. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid - Google Patents [patents.google.com]
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